CBPD-409

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

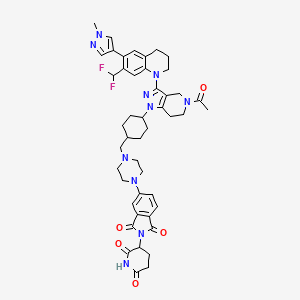

C46H52F2N10O5 |

|---|---|

分子量 |

863.0 g/mol |

IUPAC名 |

5-[4-[[4-[5-acetyl-3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-1-yl]cyclohexyl]methyl]piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C46H52F2N10O5/c1-27(59)55-15-13-38-37(26-55)43(56-14-3-4-29-20-34(30-23-49-52(2)25-30)35(42(47)48)22-40(29)56)51-58(38)31-7-5-28(6-8-31)24-53-16-18-54(19-17-53)32-9-10-33-36(21-32)46(63)57(45(33)62)39-11-12-41(60)50-44(39)61/h9-10,20-23,25,28,31,39,42H,3-8,11-19,24,26H2,1-2H3,(H,50,60,61) |

InChIキー |

CXJGNQXWKVPWMM-UHFFFAOYSA-N |

正規SMILES |

CC(=O)N1CCC2=C(C1)C(=NN2C3CCC(CC3)CN4CCN(CC4)C5=CC6=C(C=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O)N8CCCC9=CC(=C(C=C98)C(F)F)C1=CN(N=C1)C |

製品の起源 |

United States |

Foundational & Exploratory

CBPD-409: A Deep Dive into its Mechanism of Action in Prostate Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CBPD-409 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) that demonstrates significant preclinical efficacy in prostate cancer models. It functions as a potent and selective degrader of the paralog lysine (B10760008) acetyltransferases p300 and CREB-binding protein (CBP), which are critical coactivators of the Androgen Receptor (AR). By inducing the degradation of p300/CBP, this compound effectively disables the AR enhanceosome, leading to the suppression of oncogenic gene programs and potent inhibition of tumor growth. This technical guide provides a comprehensive overview of the mechanism of action, quantitative efficacy, and experimental validation of this compound in the context of prostate cancer.

Core Mechanism of Action

This compound is a heterobifunctional molecule designed to simultaneously bind to the bromodomain of p300/CBP and an E3 ubiquitin ligase, specifically Cereblon (CRBN). This induced proximity triggers the ubiquitination and subsequent proteasomal degradation of p300 and CBP.[1][2] The degradation of these critical coactivators leads to a cascade of downstream effects that ultimately inhibit prostate cancer cell growth and survival.

The primary mechanism of this compound in prostate cancer can be summarized in the following key steps:

-

Target Engagement and Ternary Complex Formation: this compound binds to the bromodomain of p300/CBP and the E3 ligase Cereblon, forming a ternary complex.

-

Ubiquitination and Proteasomal Degradation: The formation of this complex facilitates the transfer of ubiquitin molecules to p300/CBP, marking them for degradation by the proteasome.

-

Disruption of the AR Enhanceosome: p300/CBP are essential components of the Androgen Receptor (AR) enhanceosome, a complex of proteins that drives the expression of AR-target genes.[3] The degradation of p300/CBP dismantles this complex, leading to a shutdown of AR-driven transcription.

-

Epigenetic Reprogramming: A key consequence of p300/CBP degradation is the rapid depletion of specific histone acetylation marks, most notably Histone H2B N-terminal acetylation (H2BNTac) and H3K27ac.[1][4] H2BNTac, in particular, is a critical mark of active enhancers in prostate cancer and is exclusively dependent on p300/CBP catalytic activity.[3][4]

-

Suppression of Oncogenic Gene Expression: The disruption of the AR enhanceosome and the loss of activating histone marks lead to the downregulation of key oncogenes, including those involved in the androgen response and cell cycle progression.[1][5]

-

Inhibition of Cell Proliferation and Tumor Growth: The culmination of these molecular events is a potent anti-proliferative effect in AR-positive prostate cancer cells and significant tumor growth inhibition in preclinical models.[6][7]

Quantitative Efficacy of this compound

This compound has demonstrated remarkable potency and efficacy in various preclinical models of prostate cancer. The following tables summarize the key quantitative data from published studies.

Table 1: In Vitro Potency and Efficacy

| Parameter | Cell Lines | Value | Reference |

| Degradation Potency (DC50) | VCaP, LNCaP, 22Rv1 | 0.2–0.4 nM | [5][6][7][8] |

| Anti-proliferative Activity (IC50) | VCaP, LNCaP, 22Rv1 | 1.2–2.0 nM | [5][6][7][8] |

Table 2: In Vivo Efficacy and Pharmacokinetics

| Parameter | Animal Model | Dosage and Administration | Key Findings | Reference |

| p300/CBP Degradation | VCaP Xenograft (SCID mice) | 1 mg/kg, single oral dose | >95% depletion of p300/CBP in tumor tissue | [6][7][8] |

| Tumor Growth Inhibition (TGI) | VCaP Xenograft (SCID mice) | 0.3 mg/kg, p.o., once daily | 73% TGI | [5] |

| Tumor Growth Inhibition (TGI) | VCaP Xenograft (SCID mice) | 1 mg/kg, p.o., once daily | 87% TGI | [5] |

| Synergistic Effect | VCaP-CRPC Xenograft | Combination with Enzalutamide | Marked suppression of tumor growth and enhanced survival | [1] |

| Oral Bioavailability | ICR mice | 3 mg/kg, p.o. | 50% | [5][6][7] |

| Pharmacokinetics (t1/2) | ICR mice | 1 mg/kg (i.v.), 3 mg/kg (p.o.) | 2.8 h (i.v.), 2.6 h (p.o.) | [5] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of this compound in prostate cancer.

Caption: Typical experimental workflow for evaluating this compound.

Detailed Experimental Protocols

The following are generalized protocols based on the methodologies described in the cited literature. Specific details may vary between individual experiments.

In Vitro Cell-Based Assays

-

Cell Culture:

-

Prostate cancer cell lines (VCaP, LNCaP, 22Rv1) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

-

Western Blotting for p300/CBP Degradation:

-

Cells are seeded in 6-well plates and allowed to adhere overnight.

-

Cells are treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and incubated with primary antibodies against p300, CBP, and a loading control (e.g., GAPDH).

-

Membranes are then incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) detection system.

-

Band intensities are quantified to determine the DC50 value.

-

-

Cell Proliferation Assay:

-

Cells are seeded in 96-well plates.

-

After 24 hours, cells are treated with a serial dilution of this compound.

-

Cell viability is assessed after a set period (e.g., 5-7 days) using a reagent such as CellTiter-Glo or by direct cell counting.

-

The IC50 value is calculated from the dose-response curve.

-

-

Quantitative Real-Time PCR (qPCR):

-

Cells are treated with this compound for a specified time.

-

Total RNA is extracted using a commercial kit (e.g., RNeasy Kit).

-

cDNA is synthesized from the RNA template.

-

qPCR is performed using primers specific for target genes (e.g., KLK3, AR, c-MYC) and a housekeeping gene for normalization.

-

Relative gene expression is calculated using the ΔΔCt method.[5]

-

In Vivo Xenograft Studies

-

Animal Models:

-

Male immunodeficient mice (e.g., SCID or nude mice) are used.

-

Prostate cancer cells (e.g., VCaP) are subcutaneously injected into the flank of the mice.

-

Tumors are allowed to grow to a palpable size before the commencement of treatment.

-

-

Drug Administration and Monitoring:

-

This compound is formulated for oral gavage.

-

Mice are randomized into vehicle control and treatment groups.

-

This compound is administered orally once daily at specified doses (e.g., 0.3, 1, 3 mg/kg).[2][5]

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Body weight is monitored as an indicator of toxicity.

-

At the end of the study, tumors are excised for further analysis (e.g., Western blotting for p300/CBP levels).

-

-

Pharmacokinetic Studies:

-

This compound is administered to mice via intravenous (i.v.) and oral (p.o.) routes.

-

Blood samples are collected at various time points post-administration.

-

Plasma concentrations of this compound are determined by LC-MS/MS.

-

Pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), and oral bioavailability (F%) are calculated.

-

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for advanced, AR-dependent prostate cancer.[1] Its novel mechanism of action, which involves the targeted degradation of the critical AR coactivators p300 and CBP, offers a more profound and sustained inhibition of oncogenic signaling compared to traditional small-molecule inhibitors.[2][4] The potent in vitro and in vivo efficacy, coupled with favorable pharmacokinetic properties, underscores its potential for clinical development.[7][8]

Future research will likely focus on:

-

Investigating the efficacy of this compound in combination with other standard-of-care therapies for prostate cancer.

-

Identifying predictive biomarkers of response to this compound treatment.

-

Evaluating the long-term safety and tolerability of this compound in more extensive preclinical models.

-

Exploring the potential of this compound in other cancer types where p300/CBP play a critical role.

The development of this compound highlights the power of targeted protein degradation as a therapeutic modality and opens up new avenues for the treatment of prostate cancer and other malignancies.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. Researchers find a new targeted approach to shut down prostate cancer growth - ecancer [ecancer.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Discovery of this compound as a Highly Potent, Selective, and Orally Efficacious CBP/p300 PROTAC Degrader for the Treatment of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

CBPD-409: A Technical Guide to a Potent and Selective CBP/p300 PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBPD-409 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the paralogous transcriptional coactivators, CREB-binding protein (CBP) and p300.[1][2][3][4][5] By hijacking the ubiquitin-proteasome system, this compound induces the rapid and efficient degradation of CBP/p300, leading to potent anti-proliferative effects, particularly in androgen receptor-positive (AR+) prostate cancer.[4][6][7][8] This document provides a comprehensive overview of the function, mechanism of action, and quantitative data associated with this compound, along with a description of the key experimental methodologies used in its characterization.

Introduction to this compound

This compound is a bifunctional small molecule that exemplifies the therapeutic potential of PROTAC technology.[3] It is composed of three key components: a ligand that binds to the bromodomain of CBP/p300 (based on the GNE-049 warhead), a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN) (derived from thalidomide), and a linker that connects these two moieties.[2][6] This design enables this compound to act as a molecular bridge, bringing CBP/p300 into close proximity with the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the target proteins by the proteasome.[2][3]

The degradation of CBP/p300 has significant implications for cancer therapy. These proteins are critical transcriptional coactivators that play a central role in regulating gene expression by acetylating histone proteins and other transcription factors.[2][9] In the context of prostate cancer, CBP/p300 are essential for the transcriptional activity of the androgen receptor (AR), a key driver of tumor growth.[2][4][8] By degrading CBP/p300, this compound effectively shuts down AR signaling and the expression of oncogenes like c-Myc.[2][6]

Mechanism of Action

The primary function of this compound as a PROTAC is to induce the selective degradation of CBP/p300 proteins. This process can be broken down into the following key steps:

-

Ternary Complex Formation: this compound simultaneously binds to the bromodomain of CBP/p300 and the E3 ubiquitin ligase Cereblon (CRBN), forming a ternary complex.[2]

-

Ubiquitination: The formation of this complex brings the E2 ubiquitin-conjugating enzyme into proximity, facilitating the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of CBP/p300.

-

Proteasomal Degradation: The poly-ubiquitinated CBP/p300 is then recognized and degraded by the 26S proteasome.

-

Catalytic Cycle: After degradation of the target protein, this compound is released and can engage in another cycle of binding and degradation, highlighting the catalytic nature of PROTACs.

This mechanism of action results in the rapid and sustained depletion of cellular CBP/p300 levels.[2]

References

- 1. ashpublications.org [ashpublications.org]

- 2. Targeting histone H2B acetylated enhanceosomes via p300/CBP degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. biorxiv.org [biorxiv.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. adooq.com [adooq.com]

- 8. urotoday.com [urotoday.com]

- 9. aacrjournals.org [aacrjournals.org]

The Role of CBPD-409 in the CBP/p300 Degradation Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The paralogous proteins CREB-binding protein (CBP) and p300 are critical transcriptional coactivators that play a pivotal role in regulating gene expression through their histone acetyltransferase (HAT) activity and as protein scaffolds. Their dysregulation is implicated in various pathologies, including cancer. In prostate cancer, CBP/p300 are essential for the function of the androgen receptor (AR), a key driver of tumor growth. Consequently, targeting CBP/p300 has emerged as a promising therapeutic strategy.

CBPD-409 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to specifically induce the degradation of CBP and p300. As a heterobifunctional molecule, this compound simultaneously binds to the bromodomain of CBP/p300 and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of CBP/p300, marking them for degradation by the proteasome. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Mechanism of Action of this compound

This compound operates through the PROTAC mechanism, which hijacks the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively eliminate target proteins. The molecule consists of three key components: a ligand that binds to the target protein (in this case, the CBP/p300 bromodomain inhibitor GNE-049), a ligand that recruits an E3 ubiquitin ligase (a thalidomide-based ligand for CRBN), and a linker that connects the two ligands.

The degradation process unfolds as follows:

-

Ternary Complex Formation: this compound enters the cell and facilitates the formation of a ternary complex between CBP/p300 and the CRBN E3 ligase.

-

Ubiquitination: Within this complex, the E3 ligase transfers ubiquitin molecules to lysine (B10760008) residues on the surface of CBP/p300.

-

Proteasomal Degradation: The polyubiquitinated CBP/p300 is then recognized and degraded by the 26S proteasome.

This targeted degradation leads to the suppression of CBP/p300-dependent gene transcription, including key oncogenic pathways in prostate cancer such as AR and c-Myc signaling.[1][2]

Quantitative Data

The efficacy of this compound has been quantified in various preclinical models. The following tables summarize key performance metrics.

Table 1: In Vitro Degradation and Antiproliferative Activity of this compound in Prostate Cancer Cell Lines

| Cell Line | DC50 (nM) a | IC50 (nM) b |

| VCaP | 0.2–0.4 | 1.2–2.0 |

| LNCaP | 0.2–0.4 | 1.2–2.0 |

| 22Rv1 | 0.2–0.4 | 1.2–2.0 |

a Half-maximal degradation concentration.[1][3] b Half-maximal inhibitory concentration for cell proliferation.[1][3]

Table 2: In Vivo Pharmacokinetics and Antitumor Efficacy of this compound

| Parameter | Value | Species | Model |

| Oral Bioavailability (F) | 50% | ICR Mice | - |

| Cmax (3 mg/kg, p.o.) | 2494 ng/mL | ICR Mice | - |

| T1/2 (p.o.) | 2.6 h | ICR Mice | - |

| Tumor Growth Inhibition (TGI) | 73% (0.3 mg/kg, p.o.) | VCaP Xenograft Mice | Prostate Cancer |

| Tumor Growth Inhibition (TGI) | 87% (1 mg/kg, p.o.) | VCaP Xenograft Mice | Prostate Cancer |

Data sourced from MedchemExpress, citing Chen Z, et al.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize this compound.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells.

Materials:

-

Prostate cancer cell lines (VCaP, LNCaP, 22Rv1)

-

Appropriate cell culture medium and supplements

-

Opaque-walled 96-well plates

-

This compound stock solution (in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

-

Seed cells in opaque-walled 96-well plates at a predetermined optimal density in 100 µL of culture medium per well.

-

Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%).

-

Add the diluted this compound or vehicle control (medium with the same concentration of DMSO) to the respective wells.

-

Incubate the plates for the desired treatment period (e.g., 4 days).[2]

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

Western Blotting for CBP/p300 Degradation

This technique is used to detect and quantify the levels of CBP and p300 proteins following treatment with this compound.

Materials:

-

Prostate cancer cells

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (anti-CBP, anti-p300, and a loading control like anti-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL Western blotting substrate

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 4 hours).[4]

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Visualize the protein bands using an ECL Western blotting substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control to determine the extent of protein degradation.

In Vivo Xenograft Study

This protocol outlines the procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model of prostate cancer.

Materials:

-

Immunodeficient mice (e.g., CB17 SCID mice)

-

VCaP prostate cancer cells

-

Matrigel

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of VCaP cells mixed with Matrigel into the flanks of the mice.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 0.3-1 mg/kg) or vehicle control orally once daily for a specified period (e.g., 5 weeks).[1]

-

Measure tumor volume with calipers every few days and calculate using the formula: (Length × Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting or immunohistochemistry).

-

Analyze the data to determine the tumor growth inhibition (TGI).

References

The Emergence of CBPD-409: A Novel Degrader Targeting Transcriptional Coactivators in Advanced Cancers

For Immediate Release

Researchers have detailed the discovery and preclinical development of CBPD-409, a highly potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) degrader of the transcriptional coactivators CBP/p300.[1][2] This novel compound has demonstrated significant anti-tumor activity in preclinical models of advanced prostate cancer, positioning it as a promising therapeutic candidate for further investigation.[1][2]

This compound was developed through a medicinal chemistry campaign aimed at creating a selective and efficacious degrader of CBP/p300, which are critical coactivators for the androgen receptor (AR), a key driver of prostate cancer progression.[1][3] The compound induces robust degradation of CBP/p300 proteins and exhibits strong anti-proliferative effects in various androgen receptor-positive (AR+) prostate cancer cell lines.[1][2][4]

Quantitative Efficacy and Pharmacokinetics

This compound has shown impressive potency and favorable pharmacokinetic properties in preclinical studies. The key quantitative data are summarized in the tables below.

| Parameter | Value | Cell Lines/Model | Reference |

| DC₅₀ (Degradation Concentration) | 0.2–0.4 nM | VCaP, LNCaP, and 22Rv1 AR+ prostate cancer cell lines | [1][2][4][5] |

| IC₅₀ (Inhibitory Concentration) | 1.2–2.0 nM | VCaP, LNCaP, and 22Rv1 AR+ prostate cancer cell lines | [1][2][4][5] |

| Oral Bioavailability (F) | 50% | ICR mice | [1][3][5] |

| In Vivo Efficacy (Tumor Growth Inhibition) | 73% (0.3 mg/kg), 87% (1 mg/kg) | VCaP xenograft mice model (daily oral administration for 5 weeks) | [5] |

| CBP/p300 Depletion in Tumor Tissue | >95% | VCaP tumor tissue (single oral administration of 1 mg/kg) | [1][2][4] |

| Pharmacokinetic Parameter | Value (at 1 mg/kg, i.v.) | Value (at 3 mg/kg, p.o.) | Animal Model | Reference |

| Clearance (CL) | 1.7 mL/min/kg | - | ICR mice | [5] |

| Half-life (T₁/₂) | 2.8 h | 2.6 h | ICR mice | [5] |

| Maximum Concentration (Cₘₐₓ) | - | 2494 ng/mL | ICR mice | [5] |

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound functions as a PROTAC, a heterobifunctional molecule that brings a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. In the case of this compound, it targets the bromodomain of CBP/p300 for degradation.[6]

The degradation of CBP/p300 has a profound impact on the androgen receptor signaling pathway. By eliminating these critical coactivators, this compound effectively shuts down AR-mediated transcription of genes that drive prostate cancer growth.[7][8] This mechanism has been shown to be more effective than traditional small molecule inhibitors that only block the protein's function.[1][2] Furthermore, this compound has been shown to suppress c-Myc expression, a key oncogene in many cancers.[5][6]

Experimental Protocols

The preclinical evaluation of this compound involved a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action.

Cell Proliferation Assays

-

Cell Lines: VCaP, LNCaP, and 22Rv1 human prostate cancer cell lines were utilized.

-

Methodology: Cells were seeded in 96-well plates and treated with increasing concentrations of this compound. Cell viability was assessed after a specified incubation period (e.g., 72 hours) using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay. The IC₅₀ values were then calculated from the dose-response curves.

Western Blotting for Protein Degradation

-

Objective: To quantify the degradation of CBP/p300 and the effect on downstream proteins like c-MYC.

-

Methodology: Prostate cancer cells (e.g., VCaP, MM1.S, U266) were treated with this compound for various time points (e.g., 24 hours).[6] Whole-cell lysates were prepared, and proteins were separated by SDS-PAGE. The separated proteins were transferred to a PVDF membrane and probed with specific primary antibodies against CBP, p300, c-MYC, and a loading control (e.g., β-actin). The protein bands were visualized and quantified using an appropriate imaging system.

In Vivo Xenograft Studies

-

Animal Model: Immunocompromised mice (e.g., SCID mice) were used.

-

Methodology: VCaP cells were subcutaneously injected into the flanks of the mice. Once tumors reached a palpable size, the mice were randomized into treatment and control groups. This compound was administered orally at specified doses and schedules (e.g., once daily for 5 weeks).[5] Tumor volume and body weight were measured regularly throughout the study. At the end of the study, tumors were excised for further analysis, such as western blotting to confirm target degradation.

Future Directions

The promising preclinical data for this compound in prostate cancer models suggest its potential for treating other CBP/p300-driven cancers, such as multiple myeloma.[6] Further studies are warranted to explore its efficacy in a broader range of malignancies and to advance this compound into clinical trials. The development of this compound highlights the potential of PROTAC technology to create highly effective and targeted cancer therapies.[1][2]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of this compound as a Highly Potent, Selective, and Orally Efficacious CBP/p300 PROTAC Degrader for the Treatment of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ashpublications.org [ashpublications.org]

- 7. Targeting histone H2B acetylated enhanceosomes via p300/CBP degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. goodmenproject.com [goodmenproject.com]

The PROTAC Degrader CBPD-409: A Technical Guide to its Impact on Androgen Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBPD-409 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) that potently and selectively degrades the paralogous transcriptional coactivators CREB-binding protein (CBP) and p300.[1][2][3] These proteins are critical for the transcriptional activity of the androgen receptor (AR), a key driver of prostate cancer progression.[2][3] By inducing the degradation of CBP/p300, this compound effectively suppresses AR signaling and demonstrates significant anti-proliferative and anti-tumor effects in preclinical models of androgen receptor-positive (AR+) prostate cancer.[1][4] This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows.

Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand that binds to the bromodomain of CBP/p300, a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of CBP and p300.[4] The degradation of these coactivators has a profound impact on AR-mediated transcription.

CBP/p300 are histone acetyltransferases (HATs) that play a crucial role in creating a permissive chromatin environment for transcription factor binding and gene activation.[2] Specifically, they are responsible for histone H3 lysine (B10760008) 27 acetylation (H3K27ac) and a newly identified histone H2B N-terminal acetylation (H2BNTac) at enhancer regions.[2] The loss of CBP/p300 following this compound treatment leads to the elimination of these critical histone marks at AR-regulated enhancers, resulting in the suppression of oncogenic gene programs, including those driven by AR and c-Myc.[1][2] This targeted degradation of CBP/p300 has been shown to be more effective at inhibiting oncogenic transcription than targeting either the bromodomain or the HAT domain of these proteins alone.[2]

Quantitative Data

The following tables summarize the in vitro and in vivo activity of this compound in various prostate cancer models.

Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound in AR+ Prostate Cancer Cell Lines

| Cell Line | DC50 (nM) for CBP/p300 Degradation | IC50 (nM) for Anti-proliferative Effects |

| VCaP | 0.2–0.4 | 1.2–2.0 |

| LNCaP | 0.2–0.4 | 1.2–2.0 |

| 22Rv1 | 0.2–0.4 | 1.2–2.0 |

Data sourced from multiple reports.[1][3][5]

Table 2: In Vivo Efficacy of this compound in a VCaP Xenograft Mouse Model

| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (TGI) |

| This compound | 0.3 mg/kg, p.o., once daily for 5 weeks | 73% |

| This compound | 1 mg/kg, p.o., once daily for 5 weeks | 87% |

Data sourced from MedchemExpress.[5] A single oral administration of 1 mg/kg this compound resulted in over 95% depletion of CBP/p300 proteins in VCaP tumor tissue.[3][4]

Experimental Protocols

The following are detailed, representative protocols for key experiments used to characterize the effects of this compound on AR signaling.

Disclaimer: The following protocols are generalized and based on standard laboratory procedures. The specific protocols used in the cited studies for this compound were not fully available in the public domain. Researchers should optimize these protocols for their specific experimental conditions.

Western Blotting for Protein Degradation Analysis

This protocol describes the detection and quantification of CBP, p300, and AR protein levels in prostate cancer cells following treatment with this compound.

-

Cell Lysis:

-

Culture VCaP, LNCaP, or 22Rv1 cells to 70-80% confluency.

-

Treat cells with desired concentrations of this compound or vehicle control for the specified duration.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Sonicate briefly to shear DNA and reduce viscosity.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations for all samples.

-

Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel.

-

Perform electrophoresis to separate proteins by molecular weight.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against CBP, p300, AR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

-

Chromatin Immunoprecipitation (ChIP) Assay for Histone Modifications

This protocol is for assessing changes in histone acetylation marks (H3K27ac, H2BNTac) at specific gene regulatory regions.

-

Cross-linking:

-

Treat prostate cancer cells with this compound or vehicle.

-

Add formaldehyde (B43269) to a final concentration of 1% to cross-link proteins to DNA and incubate for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M.

-

-

Cell Lysis and Chromatin Shearing:

-

Harvest and wash the cells.

-

Lyse the cells to release nuclei.

-

Resuspend the nuclear pellet in a lysis buffer and sonicate to shear the chromatin into fragments of 200-1000 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G agarose/magnetic beads.

-

Incubate the sheared chromatin with specific antibodies against H3K27ac, H2BNTac, or a negative control IgG overnight at 4°C.

-

Add protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washes and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elute the chromatin complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a PCR purification kit.

-

-

Analysis:

-

Quantify the immunoprecipitated DNA using quantitative PCR (qPCR) with primers specific for AR target gene enhancers (e.g., KLK3).

-

Luciferase Reporter Gene Assay for AR Transcriptional Activity

This assay measures the effect of this compound on the transcriptional activity of the androgen receptor.

-

Cell Transfection:

-

Seed prostate cancer cells in a multi-well plate.

-

Co-transfect the cells with a luciferase reporter plasmid containing an androgen response element (ARE) upstream of the luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.

-

-

Treatment:

-

After transfection, treat the cells with this compound or vehicle in the presence or absence of an AR agonist (e.g., dihydrotestosterone, DHT).

-

-

Cell Lysis:

-

After the treatment period, lyse the cells using a passive lysis buffer.

-

-

Luminometry:

-

Measure the firefly luciferase activity in the cell lysate using a luminometer.

-

Measure the Renilla luciferase activity for normalization.

-

-

Data Analysis:

-

Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal for each sample.

-

Compare the relative luciferase activity between treated and untreated samples to determine the effect of this compound on AR transcriptional activity.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Figure 1: Simplified Androgen Receptor (AR) Signaling Pathway.

Figure 2: Mechanism of Action of this compound.

Figure 3: General Experimental Workflow for Western Blot Analysis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of this compound as a Highly Potent, Selective, and Orally Efficacious CBP/p300 PROTAC Degrader for the Treatment of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. astorscientific.us [astorscientific.us]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

Preclinical Profile of CBPD-409: A Novel CBP/p300 PROTAC Degrader for Cancer Therapy

A Technical Whitepaper for Drug Development Professionals

Introduction: CBPD-409 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of the paralog histone acetyltransferases, CREB-binding protein (CBP) and p300. These proteins are critical transcriptional co-activators implicated in the progression of various cancers, including advanced prostate cancer. By hijacking the body's natural protein disposal system, this compound offers a promising therapeutic strategy to dismantle key oncogenic signaling pathways. This document provides a comprehensive overview of the preclinical data and methodologies used to evaluate the efficacy and mechanism of action of this compound.

Quantitative Preclinical Data

The preclinical efficacy of this compound has been demonstrated through a series of in vitro and in vivo studies. The data highlights its potency in degrading its target proteins and inhibiting cancer cell proliferation, as well as its favorable pharmacokinetic properties.

In Vitro Potency and Efficacy

This compound induces robust degradation of CBP/p300 and exhibits potent anti-proliferative effects in androgen receptor-positive (AR+) prostate cancer cell lines.

| Parameter | Cell Line | Value (nM) | Reference |

| DC₅₀ (Degradation) | VCaP, LNCaP, 22Rv1 | 0.2 - 0.4 | [1][2][3][4][5] |

| IC₅₀ (Proliferation) | VCaP, LNCaP, 22Rv1 | 1.2 - 2.0 | [1][2][3][4][5] |

In Vivo Efficacy

In xenograft models of human prostate cancer, orally administered this compound demonstrated significant tumor growth inhibition.

| Animal Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) | Reference |

| VCaP Xenograft (SCID mice) | This compound (oral, daily) | 0.3 mg/kg | 73% | [2] |

| VCaP Xenograft (SCID mice) | This compound (oral, daily) | 1 mg/kg | 87% | [2] |

| VCaP Xenograft (SCID mice) | This compound (oral) | 3 mg/kg | Significant inhibition | [1][6] |

Pharmacokinetics

Pharmacokinetic studies in mice have shown that this compound has excellent oral bioavailability and a favorable pharmacokinetic profile.

| Parameter | Route | Dose | Value | Unit | Reference |

| Bioavailability (F) | Oral | 3 mg/kg | 50 | % | [2][3][4][5][6] |

| Cₘₐₓ | Oral | 3 mg/kg | 2494 | ng/mL | [2] |

| T½ | IV | 1 mg/kg | 2.8 | hours | [2] |

| T½ | Oral | 3 mg/kg | 2.6 | hours | [2] |

| Clearance (CL) | IV | 1 mg/kg | 1.7 | mL/min/kg | [2] |

Mechanism of Action and Signaling Pathway

This compound functions as a heterobifunctional molecule. One end binds to the bromodomain of CBP/p300, while the other end recruits the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of CBP/p300, marking them for degradation by the proteasome. The degradation of these co-activators leads to the suppression of the Androgen Receptor (AR) signaling pathway, which is crucial for the growth of certain prostate cancers.

References

The Impact of CBPD-409 on Histone Acetylation and Gene Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBPD-409 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the paralog histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300. These transcriptional co-activators are pivotal in regulating gene expression through the acetylation of histone and non-histone proteins. Dysregulation of CBP/p300 activity is implicated in various pathologies, notably in cancer, where they co-activate oncogenic transcription factors such as the androgen receptor (AR). This technical guide provides an in-depth overview of this compound's mechanism of action, its profound impact on histone acetylation, and the subsequent effects on gene transcription, with a focus on its therapeutic potential in prostate cancer. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Introduction

Histone acetylation is a key epigenetic modification that influences chromatin structure and gene accessibility. The enzymes responsible for this modification, histone acetyltransferases (HATs), and their counterparts, histone deacetylases (HDACs), maintain a dynamic equilibrium that is crucial for normal cellular function. The paralog proteins, CBP and p300, are critical HATs that acetylate lysine (B10760008) residues on histone tails, leading to a more open chromatin conformation and transcriptional activation.

In castration-resistant prostate cancer (CRPC), CBP/p300 are essential co-activators for the androgen receptor (AR), a key driver of disease progression. By acetylating histones at AR-regulated enhancers, CBP/p300 promote the expression of genes involved in tumor growth and survival. Consequently, targeting CBP/p300 presents a promising therapeutic strategy. This compound is a potent and selective degrader of CBP/p300, offering a novel approach to inhibit their function more completely than traditional small molecule inhibitors.

Mechanism of Action of this compound

This compound is a heterobifunctional molecule that consists of a ligand that binds to the bromodomain of CBP/p300, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase complex. This ternary complex formation induces the polyubiquitination of CBP/p300, marking them for degradation by the proteasome. This degradation-based mechanism leads to a rapid and sustained depletion of CBP/p300 proteins within the cell.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key data on its degradation potency, anti-proliferative effects, and in vivo anti-tumor activity.

Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | DC50 (nM) | IC50 (nM) |

| VCaP | Prostate Cancer (AR+) | 0.2 - 0.4 | 1.2 - 2.0 |

| LNCaP | Prostate Cancer (AR+) | 0.2 - 0.4 | 1.2 - 2.0 |

| 22Rv1 | Prostate Cancer (AR+) | 0.2 - 0.4 | 1.2 - 2.0 |

DC50: Concentration for 50% degradation of target protein. IC50: Concentration for 50% inhibition of cell proliferation.

Table 2: In Vivo Anti-tumor Efficacy of this compound in VCaP Xenograft Model

| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (TGI) |

| This compound | 0.3 mg/kg, p.o., daily | 73% |

| This compound | 1 mg/kg, p.o., daily | 87% |

p.o.: per os (oral administration)

Impact on Histone Acetylation

This compound-mediated degradation of CBP/p300 leads to a significant reduction in histone acetylation levels, particularly at sites associated with active enhancers.

Global Histone Acetylation

Immunoblotting and mass spectrometry-based acetylome analysis have demonstrated a rapid and profound decrease in global histone H2B N-terminal acetylation (H2BNTac) and H3K27ac upon this compound treatment in prostate cancer cells.[1][2]

Locus-Specific Histone Acetylation

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) has revealed that this compound treatment results in a dramatic loss of H2BNTac and H3K27ac at AR-bound enhancers. This effect is more pronounced compared to the effects of CBP/p300 bromodomain inhibitors, which only partially suppress histone acetylation.[2][3]

Effect on Gene Transcription

The reduction in histone acetylation at enhancer regions directly impacts the transcription of genes regulated by these elements.

Downregulation of AR and MYC Signaling

RNA-sequencing (RNA-seq) analysis has shown that this compound treatment leads to the downregulation of key oncogenic signaling pathways in prostate cancer, including the AR and MYC pathways.[3][4] This is consistent with the critical role of CBP/p300 as co-activators for these transcription factors. Specifically, this compound treatment reduces the mRNA levels of AR target genes such as KLK3, as well as AR itself and c-Myc.[4]

Experimental Protocols

Cell Culture and Treatments

Prostate cancer cell lines (VCaP, LNCaP, 22Rv1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator. For experiments, cells are treated with this compound at the indicated concentrations and for the specified durations.

Immunoblotting

-

Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: Membranes are blocked and incubated with primary antibodies against CBP, p300, H3K27ac, H2BNTac, AR, c-MYC, and a loading control (e.g., β-actin or GAPDH), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Chromatin Immunoprecipitation (ChIP)

-

Cross-linking and Chromatin Shearing: Cells are cross-linked with formaldehyde, and chromatin is sheared to an average size of 200-500 bp by sonication.

-

Immunoprecipitation: Sheared chromatin is incubated overnight with antibodies against H3K27ac, H2BNTac, or AR.

-

DNA Purification: Immune complexes are captured, washed, and the DNA is eluted and purified.

-

Library Preparation and Sequencing: Purified DNA is used for library preparation and sequenced on a next-generation sequencing platform.

RNA-sequencing (RNA-seq)

-

RNA Extraction: Total RNA is extracted from cells using a suitable RNA isolation kit.

-

Library Preparation: mRNA is enriched, fragmented, and used for cDNA synthesis and library construction.

-

Sequencing: Libraries are sequenced on a high-throughput sequencing platform.

-

Data Analysis: Sequencing reads are aligned to the reference genome, and differential gene expression analysis is performed.

Conclusion

This compound represents a significant advancement in the targeted degradation of CBP/p300. Its potent and selective mechanism of action leads to a profound reduction in histone acetylation at key regulatory regions, resulting in the suppression of oncogenic gene transcription programs, such as those driven by the androgen receptor and MYC. The preclinical data strongly support the continued development of this compound as a promising therapeutic agent for the treatment of advanced prostate cancer and potentially other malignancies dependent on CBP/p300 activity. The detailed methodologies provided in this guide are intended to empower researchers to further investigate the biological effects of this novel compound and accelerate its path to clinical application.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Time-Resolved Analysis Reveals Rapid Dynamics and Broad Scope of the CBP/p300 Acetylome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of this compound as a Highly Potent, Selective, and Orally Efficacious CBP/p300 PROTAC Degrader for the Treatment of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. p300/CBP degradation is required to disable the active AR enhanceosome in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of CBPD-409: A Novel CBP/p300 Degrader for Multiple Myeloma Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Multiple myeloma (MM), a malignancy of plasma cells, remains a significant therapeutic challenge despite recent advances. A promising new therapeutic avenue involves the targeted degradation of the transcriptional co-activators CREB-binding protein (CBP) and p300. This whitepaper provides a detailed technical overview of CBPD-409, a novel, highly selective, and potent proteolysis targeting chimera (PROTAC) designed to degrade CBP/p300. Preclinical data robustly support the potential of this compound as both a monotherapy and a synergistic partner with standard-of-care agents in multiple myeloma. This document outlines the core mechanism of action, summarizes key preclinical data in structured tables, provides detailed experimental protocols for pivotal studies, and visualizes critical pathways and workflows to facilitate further research and development.

Introduction

Multiple myeloma is characterized by the clonal proliferation of malignant plasma cells in the bone marrow. Despite an expanding arsenal (B13267) of therapies, the majority of patients eventually relapse, highlighting the urgent need for novel therapeutic strategies.[1] The histone acetyltransferases and transcriptional co-activators CBP and p300 have been identified as critical for MM cell survival.[1] The development of small molecule inhibitors targeting these proteins, such as CCS-1477 (inobrodib), has shown promise in early clinical trials.[1][2]

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in pharmacology, moving from protein inhibition to targeted protein degradation.[1] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This approach can offer superior efficacy and a more profound biological response compared to traditional inhibitors.[1]

This compound is a novel, orally active PROTAC that potently and selectively targets the bromodomain of CBP/p300 for degradation.[1][3] This technical guide details the preclinical evidence supporting the application of this compound in multiple myeloma.

Mechanism of Action of this compound

This compound functions as a classic PROTAC, linking the CBP/p300 proteins to the Cereblon (CRBN) E3 ubiquitin ligase complex. This induced proximity triggers the polyubiquitination of CBP and p300, marking them for degradation by the 26S proteasome. The degradation of these critical co-activators leads to the downregulation of key oncogenic transcription factors, most notably c-MYC, which is a major driver of multiple myeloma pathogenesis.[1][4][5] The reduction in c-MYC levels, in turn, induces cell cycle arrest and apoptosis in myeloma cells.[1][6]

Preclinical Efficacy of this compound in Multiple Myeloma

In Vitro Activity

This compound has demonstrated potent anti-myeloma activity in preclinical studies. At nanomolar concentrations, it effectively degrades CBP and its downstream target c-MYC, leading to a significant reduction in the survival of multiple myeloma cell lines.[1]

Table 1: In Vitro Activity of this compound in Multiple Myeloma Cell Lines

| Cell Line | Treatment & Duration | Effect | Quantitative Result |

| U266 & MM1.S | 10 nM this compound for 24h | CBP Protein Degradation | 95% ± 5% reduction[1] |

| MM1.S | 10 nM this compound for 24h | c-MYC Protein Degradation | 95% ± 5% reduction[1] |

| MM1.S | 10 nM this compound for 72h | Reduced Cell Survival | 97% ± 3% reduction[1] |

| U266 | 10 nM this compound for 72h | Reduced Cell Survival | 64% ± 5% reduction[1] |

In Vivo Efficacy

The anti-tumor activity of this compound has been confirmed in a xenograft model of multiple myeloma. Daily oral administration of this compound resulted in a dramatic and time-dependent reduction in tumor burden.[1]

Table 2: In Vivo Efficacy of this compound in an MM1.S Xenograft Model

| Treatment | Duration | Assessment Method | Result (vs. Vehicle Control) |

| 3 mg/kg this compound (daily oral gavage) | Day 7 | Bioluminescent Imaging | 7-fold reduction in tumor burden[1] |

| Day 14 | Bioluminescent Imaging | 54-fold reduction in tumor burden[1] | |

| Day 21 | Bioluminescent Imaging | 908-fold reduction in tumor burden[1] |

Synergy with Dexamethasone (B1670325)

This compound exhibits strong synergy with the standard-of-care glucocorticoid, dexamethasone. The combination of sub-optimal doses of both agents resulted in a synergistic killing of multiple myeloma cells.[1]

Table 3: Synergistic Activity of this compound with Dexamethasone in MM1.S Cells

| Treatment (72h) | Effect on Cell Survival |

| Dexamethasone (5 nM) | 10% ± 6% reduction[1] |

| This compound (0.5 nM) | <55% ± 12% reduction[1] |

| This compound (0.5 nM) + Dexamethasone (5 nM) | 96% ± 3% synergistic killing[1] |

digraph "CBPD-409_Dexamethasone_Synergy" { graph [nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, color="#5F6368", penwidth=1.5];CBPD409 [label="this compound", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Dex [label="Dexamethasone", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MM_Cell [label="Multiple Myeloma Cell", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Synergistic Apoptosis", shape=double_octagon, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

CBPD409 -> MM_Cell [label="Induces Apoptosis"]; Dex -> MM_Cell [label="Induces Apoptosis"]; {CBPD409, Dex} -> Apoptosis [arrowhead=none]; MM_Cell -> Apoptosis [label="Enhanced Killing"]; }

Experimental Protocols

Cell Lines and Reagents

-

Cell Lines: Human multiple myeloma cell lines U266 and MM1.S were utilized. MM1.S cells were engineered to express GFP and Luciferase (MM1.S-GFP-Luc) for in vivo imaging.[1]

-

Compounds: this compound and Dexamethasone were used in these studies.

Western Blotting for Protein Degradation

-

Cell Treatment: Seed U266 and MM1.S cells and treat with 10 nM this compound or vehicle control for 24 hours.

-

Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Separate equal amounts of protein on a polyacrylamide gel via SDS-PAGE.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against CBP, c-MYC, and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software.

Cell Viability and Apoptosis Assays

-

Cell Seeding: Plate U266 and MM1.S cells in 96-well plates.

-

Treatment: Treat cells with various concentrations of this compound, dexamethasone, or their combination for 72 hours.

-

Apoptosis Staining: For apoptosis analysis, harvest cells and stain with Annexin V-FITC and a viability dye (e.g., eFluor 450 or Propidium Iodide) according to the manufacturer's protocol.[1][7]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/viability dye negative cells are considered apoptotic.

-

Data Analysis: Quantify the percentage of apoptotic and viable cells using flow cytometry analysis software.

In Vivo Xenograft Model

-

Animal Model: Utilize an appropriate immunodeficient mouse model (e.g., SCID or NSG).[8]

-

Cell Implantation: Intravenously inject MM1.S-GFP-Luc cells to establish disseminated disease.[9]

-

Tumor Engraftment: Monitor tumor engraftment and growth via bioluminescent imaging (BLI).

-

Treatment Initiation: Once tumors are established, randomize mice into treatment (3 mg/kg this compound) and vehicle control groups. Administer treatment via daily oral gavage.[1]

-

Bioluminescent Imaging:

-

Data Analysis: Quantify the bioluminescent signal (radiance) from regions of interest to determine tumor burden. Compare the tumor burden between the treatment and control groups.

Conclusion and Future Directions

The preclinical data for this compound in multiple myeloma are highly compelling. As a potent and selective degrader of CBP/p300, this compound effectively downregulates c-MYC, a key driver of myeloma, leading to significant anti-tumor activity both in vitro and in vivo.[1] Furthermore, its synergistic interaction with dexamethasone suggests its potential for use in combination therapies for multiple myeloma.[1]

Future studies should aim to:

-

Evaluate the efficacy of this compound in primary multiple myeloma patient samples.

-

Investigate the mechanisms of resistance to this compound.

-

Explore other potential combination partners for this compound in the treatment of multiple myeloma.

-

Conduct formal pharmacokinetic and toxicology studies to support the transition to clinical trials.

This compound represents a promising new therapeutic agent for multiple myeloma, and its further development is warranted. This technical guide provides a foundational resource for researchers and drug developers interested in advancing this novel therapeutic strategy.

References

- 1. researchgate.net [researchgate.net]

- 2. cellcentric.com [cellcentric.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. MYC inhibitors in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting MYC in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gamabufotalin triggers c-Myc degradation via induction of WWP2 in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optical techniques for tracking multiple myeloma engraftment, growth, and response to therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multimodal Bioluminescent and Positronic-emission Tomography/Computational Tomography Imaging of Multiple Myeloma Bone Marrow Xenografts in NOG Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Correlation of High-Resolution X-Ray Micro-Computed Tomography with Bioluminescence Imaging of Multiple Myeloma Growth in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A bioluminescence imaging based in vivo model for preclinical testing of novel cellular immunotherapy strategies to improve the graft-versus-myeloma effect | Haematologica [haematologica.org]

Methodological & Application

Application Notes and Protocols for In Vitro Studies with CBPD-409

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBPD-409 is a potent and selective Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the paralogous transcriptional coactivators CREB-binding protein (CBP) and p300.[1][2] As a heterobifunctional molecule, this compound recruits CBP/p300 to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. This targeted degradation has shown significant anti-proliferative effects in various cancer cell lines, particularly in androgen receptor-positive (AR+) prostate cancer.[1][3] These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in relevant cancer cell lines.

Table 1: Degradation and Anti-proliferative Efficacy of this compound in Prostate Cancer Cell Lines

| Cell Line | Cancer Type | DC₅₀ (nM) (Degradation) | IC₅₀ (nM) (Anti-proliferative) |

| VCaP | Prostate Cancer (AR+) | 0.2–0.4 | 1.2–2.0 |

| LNCaP | Prostate Cancer (AR+) | Not explicitly stated, but degradation confirmed | 1.2–2.0 |

| 22Rv1 | Prostate Cancer (AR+) | Not explicitly stated, but degradation confirmed | 1.2–2.0 |

Data sourced from multiple studies.[1]

Table 2: Efficacy of this compound in Multiple Myeloma Cell Lines

| Cell Line | Cancer Type | Effect | Concentration | Time Point |

| U266 | Multiple Myeloma | 95±5% reduction in CBP levels | 10 nM | 24h |

| MM1.S | Multiple Myeloma | 95±5% reduction in CBP levels | 10 nM | 24h |

| MM1.S | Multiple Myeloma | 95±5% reduction in c-MYC levels | 10 nM | 24h |

| U266 | Multiple Myeloma | 64±5% reduction in cell survival | 10 nM | 72h |

| MM1.S | Multiple Myeloma | 97±3% reduction in cell survival | 10 nM | 72h |

Data highlights the potent effects of this compound on protein degradation and cell viability in multiple myeloma cells.[4]

Experimental Protocols

Herein are detailed protocols for key in vitro experiments to characterize the activity of this compound.

Cell Culture

Prostate cancer cell lines VCaP, LNCaP, and 22Rv1 are commonly used to study the effects of this compound.

-

Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin.[5] For experiments investigating androgen-dependent signaling, charcoal-stripped FBS can be used.[6]

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.[5]

-

Subculture: Cells should be passaged upon reaching 80-90% confluency.

Western Blotting for Protein Degradation and Pathway Analysis

Western blotting is a crucial technique to confirm the degradation of p300/CBP and to assess the impact on downstream signaling pathways, such as AR and c-Myc.

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound (e.g., 0.1 nM to 100 nM) for various time points (e.g., 1, 4, 8, 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis:

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the total protein.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Load 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Anti-p300

-

Anti-CBP

-

Anti-AR

-

Anti-c-Myc

-

Anti-H3K27ac

-

Anti-H2BNTac

-

Anti-GAPDH or β-actin (as a loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software.

Cell Viability Assay

Cell viability assays, such as the MTS or MTT assay, are used to determine the anti-proliferative effects of this compound.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) for 48 to 72 hours. Include a vehicle control (DMSO).

-

MTS Assay Protocol:

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Apoptosis Assay

Apoptosis assays are performed to confirm that the observed reduction in cell viability is due to programmed cell death.

-

Annexin V/Propidium Iodide (PI) Staining:

-

Treat cells with this compound for 24-48 hours.

-

Harvest both adherent and floating cells.

-

Wash cells with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

-

Caspase-Glo® 3/7 Assay:

-

Seed cells in a 96-well white-walled plate.

-

Treat with this compound for the desired time.

-

Add an equal volume of Caspase-Glo® 3/7 reagent to each well.

-

Incubate for 1-2 hours at room temperature.

-

Measure luminescence using a plate reader.

-

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is utilized to investigate the genome-wide effects of this compound on histone acetylation marks, such as H3K27ac and H2BNTac, particularly at androgen receptor binding sites.

-

Cell Treatment and Crosslinking:

-

Treat cells with this compound or vehicle control for 4-24 hours.

-

Crosslink proteins to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the crosslinking reaction by adding glycine.

-

-

Chromatin Preparation:

-

Harvest and lyse the cells.

-

Sonify the chromatin to shear DNA to an average size of 200-600 bp.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific for the histone modification of interest (e.g., anti-H3K27ac) overnight at 4°C.

-

Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Wash the beads to remove non-specific binding.

-

-

DNA Purification:

-

Elute the chromatin from the beads and reverse the crosslinks.

-

Purify the DNA using a DNA purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified DNA.

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align sequencing reads to the reference genome.

-

Perform peak calling to identify regions of enrichment.

-

Analyze the differential binding of histone marks between this compound-treated and control samples.

-

Visualizations

The following diagrams illustrate the mechanism of action and experimental workflows related to this compound.

Caption: Mechanism of action of this compound PROTAC.

Caption: Inhibition of AR signaling by this compound.

Caption: Western Blot workflow for this compound studies.

Caption: ChIP-seq workflow for histone modification analysis.

References

Application Notes and Protocols for CBPD-409 in VCaP and LNCaP Prostate Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBPD-409 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the paralog lysine (B10760008) acetyltransferases p300 and CREB-binding protein (CBP).[1][2] In prostate cancer, particularly in androgen receptor-positive (AR+) cell lines like VCaP and LNCaP, p300 and CBP act as critical transcriptional co-activators for the androgen receptor. By inducing the degradation of p300/CBP, this compound effectively suppresses AR signaling and the expression of oncogenes such as c-Myc, leading to potent anti-proliferative effects.[3] These application notes provide detailed protocols for utilizing this compound to study its effects on cell viability, protein expression, and apoptosis in VCaP and LNCaP cell lines.

Mechanism of Action

This compound is a heterobifunctional molecule that simultaneously binds to p300/CBP and an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of p300 and CBP. The degradation of these co-activators disrupts the AR enhanceosome complex, leading to the downregulation of AR target genes and a potent anti-tumor response in AR-driven prostate cancer.

References

Application Notes and Protocols: Detection of CBP/p300 Degradation by CBPD-409 using Western Blot

Audience: Researchers, scientists, and drug development professionals.

Introduction

CREB-binding protein (CBP) and p300 are highly homologous transcriptional coactivators that play a crucial role in regulating gene expression by acetylating histone and non-histone proteins.[1][2][3] Their involvement in various cellular processes, including cell proliferation and differentiation, has made them attractive therapeutic targets in oncology.[3] CBPD-409 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of CBP/p300.[4][5][6] This document provides a detailed protocol for detecting the degradation of CBP/p300 induced by this compound in cancer cell lines using the Western blot technique.

Mechanism of Action of this compound

This compound is a heterobifunctional molecule that consists of a ligand that binds to CBP/p300, a linker, and a ligand that recruits an E3 ubiquitin ligase.[5] This proximity induces the ubiquitination of CBP/p300, marking it for degradation by the proteasome. This targeted protein degradation leads to the suppression of oncogenic signaling pathways, such as the androgen receptor (AR) signaling pathway in prostate cancer.[5][7]

Quantitative Data Summary

This compound has demonstrated high potency in inducing the degradation of CBP/p300 and inhibiting the proliferation of various cancer cell lines.

| Parameter | Cell Lines | Value | Reference |

| DC₅₀ (Degradation) | VCaP, LNCaP, 22Rv1 | 0.2–0.4 nM | [4][5][6] |

| IC₅₀ (Proliferation) | VCaP, LNCaP, 22Rv1 | 1.2–2.0 nM | [4][5][6] |

| In Vivo Degradation | VCaP tumor tissue | >95% depletion at 1 mg/kg (oral) | [4][8] |

Experimental Protocol: Western Blot for CBP/p300 Degradation

This protocol outlines the steps to assess the degradation of CBP/p300 in prostate cancer cell lines (e.g., VCaP, LNCaP, 22Rv1) following treatment with this compound.

Materials and Reagents

-

Cell Lines: VCaP, LNCaP, or 22Rv1 prostate cancer cells

-

Compound: this compound (dissolved in DMSO)

-

Cell Culture Media: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

-

Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% IGEPAL, 0.5% Na deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Assay: BCA Protein Assay Kit

-

Sample Buffer: 4x Laemmli sample buffer

-

SDS-PAGE Gels: 4-12% Bis-Tris gels

-

Running Buffer: MOPS or MES SDS Running Buffer

-

Transfer Buffer: 25 mM Tris, 190 mM Glycine, 20% Methanol

-

Membranes: Polyvinylidene difluoride (PVDF) membranes (0.45 µm)

-

Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)

-

Primary Antibodies:

-

Rabbit anti-CBP antibody

-

Rabbit anti-p300 antibody

-

Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG

-

HRP-conjugated goat anti-mouse IgG

-

-

Detection Reagent: Enhanced Chemiluminescence (ECL) substrate

-

Imaging System: Chemiluminescence imager

Procedure

-

Cell Culture and Treatment:

-

Culture VCaP, LNCaP, or 22Rv1 cells in complete media until they reach 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a DMSO-treated vehicle control.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold RIPA buffer.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Sonicate the lysate briefly to shear DNA and reduce viscosity.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration for all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (20-40 µg) per lane onto a 4-12% Bis-Tris gel.

-

Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Confirm successful transfer by staining the membrane with Ponceau S.

-

-

Antibody Incubation and Detection:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against CBP or p300 (diluted in blocking buffer) overnight at 4°C with gentle shaking.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-